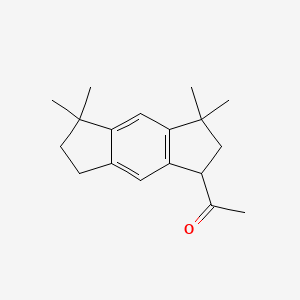
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a hexahydro-s-indacen core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone typically involves multiple steps One common method includes the alkylation of a suitable precursor with methyl groups, followed by cyclization to form the hexahydro-s-indacen core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetramethylbenzene: Similar in having multiple methyl groups but lacks the hexahydro-s-indacen core.
1,1,3,3-Tetramethyldisiloxane: Similar in having multiple methyl groups but has a different core structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar in having multiple methyl groups but has a different core structure.
Uniqueness
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is unique due to its specific combination of a hexahydro-s-indacen core and multiple methyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(3,3,5,5-tetramethyl-1,2,6,7-tetrahydro-s-indacen-1-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)14-10-18(4,5)16-9-15-12(8-13(14)16)6-7-17(15,2)3/h8-9,14H,6-7,10H2,1-5H3 |
InChI Key |
PKLIFIJWWQYZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C2=C1C=C3CCC(C3=C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



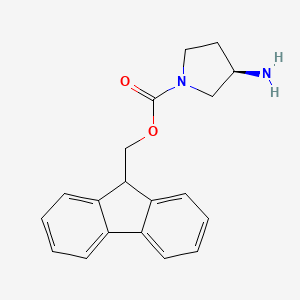


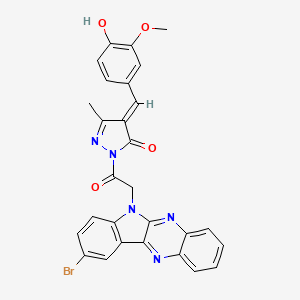
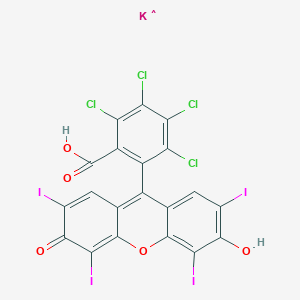


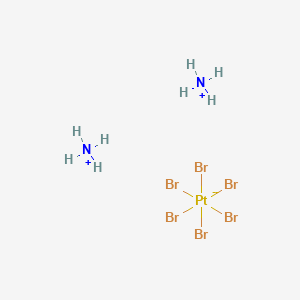
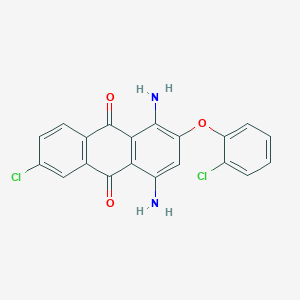

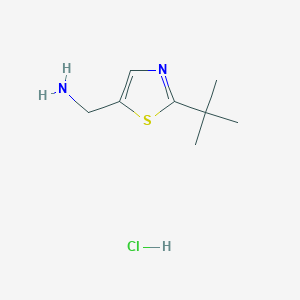

![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
